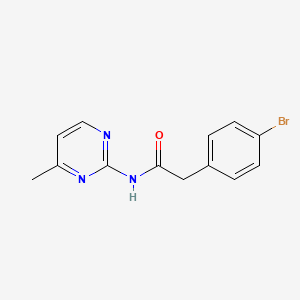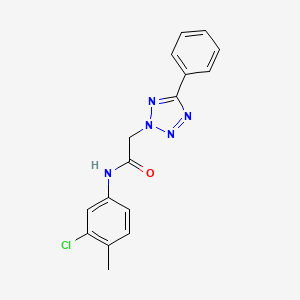
N-(4-isopropylphenyl)-4-methylbenzamide
Übersicht
Beschreibung
N-(4-isopropylphenyl)-4-methylbenzamide, commonly known as 4-Me-PIP, is a chemical compound that has gained significant interest in scientific research due to its potential pharmacological properties. This compound belongs to the class of benzamides and has a molecular formula of C18H20NO.
Wissenschaftliche Forschungsanwendungen
Synthetic Opioid Research :N-(4-isopropylphenyl)-4-methylbenzamide is referenced in studies related to synthetic opioids. These studies focus on finding alternatives to opium-based derivatives with a more favorable side-effect profile, including reduced dependence and abuse liability. The literature sheds light on large-scale production challenges and policy implications for such substances (Elliott, Brandt, & Smith, 2016).
Cancer Treatment Research :In the context of cancer treatment, similar compounds have been identified as potential therapeutic agents. For example, compounds like AZD4877, structurally related to N-(4-isopropylphenyl)-4-methylbenzamide, have been studied for their efficacy in inhibiting cancer cell growth, specifically by targeting the kinesin spindle protein, which is crucial in cancer cell division (Theoclitou et al., 2011).
Neuroimaging Research :In neuroimaging, compounds structurally related to N-(4-isopropylphenyl)-4-methylbenzamide have been used in developing positron emission tomography (PET) ligands. These ligands are valuable in imaging specific brain receptors, such as metabotropic glutamate receptor type 1 (mGluR1), providing insights into neurological disorders (Fujinaga et al., 2012).
Biochemical Research :The compound's derivatives have been used in biochemical research, such as studying their inhibitory activity on neutrophils. This research is significant in understanding the immune response and developing treatments for inflammatory conditions (Chen, Chung, Hwang, & Chen, 2009).
Chemical Synthesis and Characterization :Research on N-(4-isopropylphenyl)-4-methylbenzamide also encompasses its chemical synthesis and characterization. Studies involve synthesizing and characterizing derivatives for various applications, such as in the development of novel ligands (Gericke & Wagler, 2016).
Eigenschaften
IUPAC Name |
4-methyl-N-(4-propan-2-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-12(2)14-8-10-16(11-9-14)18-17(19)15-6-4-13(3)5-7-15/h4-12H,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPFUXQIBLYNBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[4-(propan-2-yl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B5741574.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5741586.png)
![N-[4-(butyrylamino)phenyl]-4-methoxybenzamide](/img/structure/B5741593.png)
![N-4-pyridinyl-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B5741606.png)
![N-[4-(aminocarbonyl)phenyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5741612.png)

![1-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]azepane](/img/structure/B5741616.png)
![2-chloro-5-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B5741618.png)



![5-butyryl-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5741646.png)
![4-bromo-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5741650.png)
![1-{[benzyl(phenyl)amino]methyl}-2,5-pyrrolidinedione](/img/structure/B5741668.png)